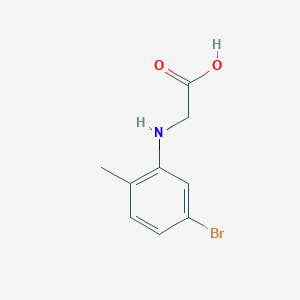![molecular formula C77H60N2 B3149257 7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine CAS No. 669016-17-5](/img/structure/B3149257.png)
7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine is a useful research compound. Its molecular formula is C77H60N2 and its molecular weight is 1013.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescent Device Efficiency
- Wu et al. (2017) designed two hole transport materials closely related to the compound . They found that these materials, due to their proper Highest Occupied Molecular Orbital (HOMO) energy levels and excellent thermal stability, could be efficient hole transport materials in green OLEDs. The study demonstrated that devices using these materials exhibited higher efficiencies compared to NPB-based devices (Wu et al., 2017).
Blue Organic Light-Emitting Diodes
- Cho et al. (2018) investigated the electroluminescent properties of fluorescent materials based on fluorene-substituted naphthalene. They fabricated multilayered OLEDs and found that devices using these materials exhibited blue emissions, indicating their potential as blue emitting materials for OLEDs (Cho et al., 2018).
Fluorescent Light-Emitting Mono- and Oligomers
- Lázár et al. (2014) prepared novel fluorene–isoindole-containing light-emitting mono- and oligomers. They found that these oligomers emitted blue light in dichloromethane solution, showing good quantum efficiency, which is significant for developing light-emitting materials (Lázár et al., 2014).
Highly Stable OLEDs
- Hu et al. (2020) introduced materials similar to the query compound as electron-blocking materials in OLEDs. These materials showed suitable optical properties, good electrochemical and thermal stability, and contributed to excellent charge balance and device lifetime (Hu et al., 2020).
Fluorescence Probes for Femtosecond Solvation Dynamics
- Saroja et al. (2004) synthesized N-substituted 2-amino-9,9-dialkylfluorenes, which are potential candidates as fluorescence probes for femtosecond solvation dynamics. These compounds are relevant for studying ultrafast processes in solutions (Saroja et al., 2004).
Two-Photon Absorbing Liquids
- Kannan et al. (2004) discussed two-photon absorbing (TPA) chromophores with structures related to the query compound. These molecules were found to have large effective TPA cross-sections, making them significant for applications in fields like nonlinear optics (Kannan et al., 2004).
Propiedades
IUPAC Name |
7-[7-[9,9-dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H60N2/c1-75(2)69-43-53(55-29-37-65-67-39-33-61(47-73(67)76(3,4)71(65)45-55)78(57-21-9-7-10-22-57)59-31-25-49-17-13-15-19-51(49)41-59)27-35-63(69)64-36-28-54(44-70(64)75)56-30-38-66-68-40-34-62(48-74(68)77(5,6)72(66)46-56)79(58-23-11-8-12-24-58)60-32-26-50-18-14-16-20-52(50)42-60/h7-48H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLITZAVSBAQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC8=CC=CC=C8C=C7)C9=C1C=C(C=C9)C1=CC2=C(C=C1)C1=C(C2(C)C)C=C(C=C1)N(C1=CC=CC=C1)C1=CC2=CC=CC=C2C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H60N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)


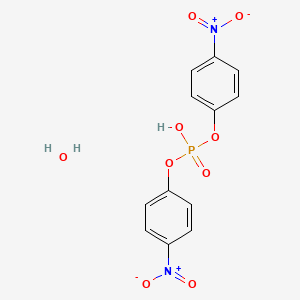
![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

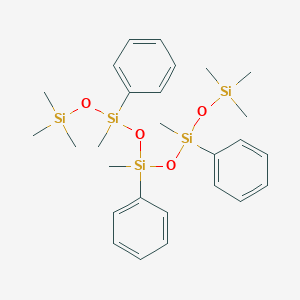
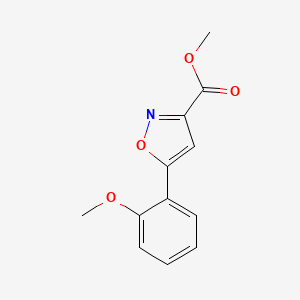
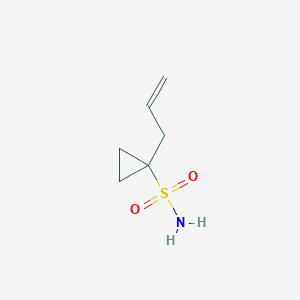
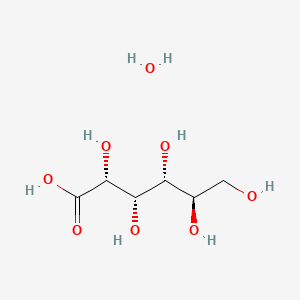
![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)


